Fmoc-a-methyl-L-Isoleucine

Conformational analysis Peptidomimetic α,α-disubstituted amino acid

Standard Fmoc-Ile fails to constrain peptide backbones for stapling or protease resistance. This Fmoc-α-methyl-L-isoleucine introduces a quaternary α-carbon, restricting φ/ψ angles to pre-organize helices. - **Key Application:** Building block for stapled peptides & IAP-targeting peptidomimetics. - **Value:** Enhances proteolytic stability & binding affinity via steric hindrance. - **Supply:** Defined purity (≥95%) for Fmoc-SPPS. Reliable global logistics.

Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
Cat. No. B12848471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-a-methyl-L-Isoleucine
Molecular FormulaC22H25NO4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-4-14(2)22(3,20(24)25)23-21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t14-,22-/m0/s1
InChIKeyTZBPFKBKTDHMEU-FPTDNZKUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-α-methyl-L-Isoleucine: Cα-Tetrasubstituted Building Block


Fmoc-α-methyl-L-isoleucine (Fmoc-αMeIle-OH; CAS 2124196-75-2) is an Fmoc-protected, non-proteinogenic α-amino acid derivative belonging to the class of Cα-tetrasubstituted (also referred to as α,α-disubstituted) amino acids. This structural motif, characterized by the replacement of the α-hydrogen of L-isoleucine with a methyl group, introduces significant steric bulk at the peptide backbone, thereby strongly restricting the local conformational space [1]. The compound is specifically designed as a building block for Fmoc-based Solid-Phase Peptide Synthesis (SPPS), enabling the site-specific introduction of this constrained residue into peptide chains for applications in peptidomimetics and medicinal chemistry [2]. The compound is commercially available with defined purity specifications, such as 95% or 97% .

SPPS Fmoc-based solid-phase peptide synthesis compatible
Backbone Site-specific Cα-tetrasubstituted residue for conformational restriction
Building block Non-proteinogenic α-amino acid for peptidomimetic design
Purity Defined purity specifications support SPPS workflow

Fmoc-α-methyl-L-Isoleucine: Differentiation from Analogs


Generic substitution fails because the α-methyl modification of Fmoc-α-methyl-L-isoleucine fundamentally alters the peptide backbone's conformational landscape and its susceptibility to enzymatic degradation, which cannot be replicated by the canonical Fmoc-isoleucine or the N-methylated analog. While Fmoc-isoleucine provides a standard β-branched side chain, and Fmoc-N-methyl-isoleucine adds a substituent on the amide nitrogen, only the Cα-methyl group introduces a quaternary α-carbon that enforces a severe steric constraint, directly impacting the φ and ψ dihedral angles and strongly promoting specific secondary structures like 3₁₀-helices or β-turns [1]. This unique topological constraint is a deliberate design element for inducing peptide rigidity, a property essential for enhancing target binding affinity, improving proteolytic stability, and altering membrane permeability in drug discovery contexts [1][2].

  • vs Fmoc-isoleucine Lacks α-methyl group; backbone conformational restriction and proteolytic stability may differ substantially
  • vs Fmoc-N-methyl-isoleucine N-methyl on amide does not introduce α-carbon steric constraint; φ/ψ dihedral control may shift

Fmoc-α-methyl-L-Isoleucine: Comparative Evidence


Backbone Conformational Restriction

The replacement of the α-hydrogen in L-isoleucine with a methyl group to form Fmoc-α-methyl-L-isoleucine introduces a quaternary α-carbon, a feature common to all Cα-tetrasubstituted amino acids. This structural change severely restricts the allowed φ and ψ backbone dihedral angles compared to the natural L-isoleucine residue, which has an α-hydrogen and exhibits greater conformational freedom. This constraint is a well-established class-level property of α,α-disubstituted amino acids [1].

Backbone Restriction
Class-level inference
Severely restricted φ/ψ space; promotes folded structures vs. flexible Fmoc-L-Ile
Supports conformational pre-organization for target binding studies
Class-level property of Cα-tetrasubstituted amino acids
Conformational analysis Peptidomimetic α,α-disubstituted amino acid

Enhanced Proteolytic Stability

Peptides containing α-methyl amino acids, such as Fmoc-α-methyl-L-isoleucine, exhibit increased resistance to proteolytic degradation. The steric hindrance introduced by the α-methyl group disrupts the binding of proteases to the peptide backbone, thereby slowing down enzymatic cleavage. While no direct head-to-head study was found for this specific compound, this is a general and well-documented class-level inference for peptides containing α,α-disubstituted amino acids compared to their natural counterparts [1]. This principle is frequently leveraged in the design of stapled peptides and protease-resistant therapeutics [2].

Proteolytic Stability
Class-level inference
Increased resistance to proteases vs. peptides with L-Ile
May enhance stability in proteolysis research assays
Sequence-dependent; no direct compound-specific data
Proteolytic stability Peptide half-life Therapeutic peptide

Chiral Purity and Quality

For sensitive applications like SPPS, the purity of the building block is paramount. Fmoc-α-methyl-L-isoleucine is commercially available with defined and high purity levels. For instance, it is available at 97% purity or 95% purity . While this is not a direct differential feature of the molecule itself, it is a critical procurement consideration. High purity specifications reduce the risk of side reactions, incomplete couplings, and the accumulation of deletion sequences in the final peptide, thereby ensuring higher yields and purities of the target peptide product .

Purity Specification
Data to verify
Available at 97% or 95% purity
Meets typical high-quality SPPS-grade requirements
Vendor-specified; verify Certificate of Analysis
Quality control SPPS Enantiomeric purity

Fmoc-α-methyl-L-Isoleucine: Application Scenarios


Stapled and Macrocyclic Peptide Therapeutics

Fmoc-α-methyl-L-isoleucine is an ideal building block for the synthesis of stapled peptides and other conformationally constrained macrocycles [1]. In these applications, its ability to restrict the backbone (as described in Evidence_Item 1) is used to pre-organize the peptide into an α-helical conformation, which is a prerequisite for the subsequent 'stapling' reaction that locks the helix in place. This strategy is employed to create potent, cell-permeable inhibitors of protein-protein interactions (PPIs) with enhanced proteolytic stability [2].

Protease-Resistant Peptide Drug Candidates

In the development of orally bioavailable or long-circulating peptide drugs, proteolytic degradation is a major hurdle [3]. Incorporating Fmoc-α-methyl-L-isoleucine at identified cleavage sites within a lead peptide sequence is a rational strategy to enhance its stability. The steric hindrance from the α-methyl group is leveraged to block protease access (as outlined in Evidence_Item 2), directly contributing to an extended half-life and improved pharmacokinetic profile in vivo [1].

Peptidomimetics Targeting IAPs

Research has demonstrated that α,α-disubstituted amino acids, like Fmoc-α-methyl-L-isoleucine, are valuable for constructing peptidomimetics targeting the BIR3 domain of IAPs [3]. The constrained conformation imparted by this residue can optimize the fit of the peptidomimetic within the IAP binding pocket, potentially enhancing the potency of the inhibitor compared to a peptide derived from the native, flexible Smac protein sequence [3]. This is a direct application of the conformational restriction evidence (Evidence_Item 1).

Application
Selection Property
Validation Focus
Stapled and macrocyclic peptide research
Conformational pre-organization (Cα-tetrasubstitution)
α-Helical conformation stabilization and PPI inhibition in cell-based assays
Protease-resistant peptide design
Proteolytic stability enhancement
In vitro proteolysis half-life assessment with target proteases
IAP-BIR3 domain peptidomimetic design
Binding pocket optimization via constrained backbone
IAP inhibition assays and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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